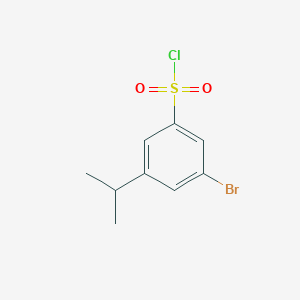

3-Bromo-5-propan-2-ylbenzenesulfonyl chloride

Description

3-Bromo-5-propan-2-ylbenzenesulfonyl chloride is a brominated aromatic compound featuring a sulfonyl chloride (-SO₂Cl) functional group at position 5 and a propan-2-yl (isopropyl) substituent. The molecular formula is C₉H₁₀BrClO₂S, with a molar mass of 305.6 g/mol. The compound’s structure combines electron-withdrawing (sulfonyl chloride, bromo) and electron-donating (isopropyl) groups, influencing its reactivity in nucleophilic substitution and coupling reactions.

Properties

IUPAC Name |

3-bromo-5-propan-2-ylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO2S/c1-6(2)7-3-8(10)5-9(4-7)14(11,12)13/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUNTQRPQXKSDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)Br)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-propan-2-ylbenzenesulfonyl chloride typically involves the sulfonylation of 3-Bromo-5-propan-2-ylbenzene. The reaction conditions often include the use of chlorosulfonic acid or sulfuryl chloride as sulfonylating agents. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-propan-2-ylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives .

Scientific Research Applications

Chemical Synthesis Applications

1.1. Intermediate in Organic Synthesis

3-Bromo-5-propan-2-ylbenzenesulfonyl chloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The sulfonyl chloride group enhances the reactivity of the compound, allowing for various nucleophilic substitutions, which are crucial in forming more complex structures.

Case Study: Synthesis of Heteroaryl Compounds

A study demonstrated the use of this compound in the palladium-catalyzed arylation of heterocycles. The compound was used to synthesize unsymmetrical 1,3-diheteroarylbenzenes, achieving yields of up to 52% in some reactions. This highlights its effectiveness as a coupling partner in cross-coupling reactions, which are essential for constructing complex organic molecules .

Pharmaceutical Applications

2.1. Anticancer Research

Research indicates that compounds derived from this compound exhibit potential anticancer properties. The sulfonamide derivatives formed through its reaction have shown promising results against various cancer cell lines.

Case Study: Inhibition of Tumor Growth

In a recent study, sulfonamide derivatives synthesized from this compound were tested for their ability to inhibit tumor growth in vitro. The results indicated that some derivatives significantly reduced cell proliferation, suggesting their potential as therapeutic agents in cancer treatment .

Agrochemical Applications

3.1. Pesticide Development

The compound is also explored for its role in developing new agrochemicals, particularly pesticides. Its ability to modify biological pathways makes it a candidate for creating herbicides and insecticides.

Case Study: Herbicide Efficacy Testing

A study evaluated the herbicidal activity of a series of compounds derived from this compound. The results showed effective weed control at low concentrations, indicating its potential utility in agricultural applications .

Data Tables and Comparative Analysis

To summarize the findings regarding the applications of this compound, the following tables provide a comparative analysis of its effectiveness across different applications:

| Application Area | Compound Derived | Yield (%) | Notes |

|---|---|---|---|

| Organic Synthesis | Heteroaryl Compounds | 52 | Effective coupling partner |

| Pharmaceutical Research | Sulfonamide Derivatives | Varies | Potential anticancer activity |

| Agrochemical Development | Herbicide Candidates | Low concentrations | Effective weed control |

Mechanism of Action

The mechanism of action of 3-Bromo-5-propan-2-ylbenzenesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide or other derivatives. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and proteins, potentially affecting various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features of 3-bromo-5-propan-2-ylbenzenesulfonyl chloride with related compounds:

Key Observations:

Pentafluorosulfur (SF₅) and trifluoromethyl (CF₃) groups in analogs () are strong electron-withdrawing groups, enhancing electrophilicity of the sulfonyl/benzoyl chloride.

Steric Effects :

- The isopropyl group in the target compound introduces steric hindrance, which may reduce accessibility of the sulfonyl chloride for nucleophilic attack compared to smaller substituents like methoxy or fluorine .

Ring Systems :

- Pyridine-based analogs (e.g., ) exhibit different electronic properties due to nitrogen’s electronegativity, altering reactivity in cross-coupling reactions compared to benzene derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Bromo-5-propan-2-ylbenzenesulfonyl chloride, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via sulfonylation of a brominated aromatic precursor using chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to prevent over-sulfonation. Key intermediates include 3-bromo-5-propan-2-ylbenzene, which undergoes electrophilic substitution at the sulfonyl chloride group .

- Critical Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C |

| Solvent | Dichloromethane (DCM) or ClSO₃H (neat) |

| Reaction Time | 4–6 hours |

| Yield | 60–75% (dependent on purity of starting material) |

Q. How is the purity and structural integrity of this compound validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C3, isopropyl at C5).

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., 323.508 g/mol for trifluoromethyl derivatives) .

- Elemental Analysis : Quantify Br and S content to assess stoichiometric consistency .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic substitutions?

- Mechanistic Insight :

- The electron-withdrawing sulfonyl chloride group activates the aromatic ring for nucleophilic attack, while bromine (meta-directing) and the bulky isopropyl group (ortho/para-directing) create regioselectivity challenges. Trifluoromethyl substituents (strong -I effect) further enhance electrophilicity at the sulfonyl site .

- Substituent Effects :

| Substituent | Reactivity Trend |

|---|---|

| -Br | Moderate activation, meta-directing |

| -CF₃ | Strong activation, ortho/para-directing |

| -SO₂Cl | High electrophilicity, facilitates SNAr reactions |

Q. What strategies mitigate competing side reactions (e.g., hydrolysis) during sulfonamide synthesis using this reagent?

- Experimental Design :

- Moisture Control : Use anhydrous solvents (e.g., DCM) and inert atmospheres (N₂/Ar) to prevent hydrolysis of the sulfonyl chloride group.

- Temperature Modulation : Maintain sub-ambient temperatures (−20°C) during amine addition to slow down undesired pathways .

- Catalytic Additives : Employ DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of amines, reducing reaction time and byproducts .

Q. How can researchers resolve contradictions in reported yields for coupling reactions involving this compound?

- Data Analysis Framework :

- Variable Screening : Use Design of Experiments (DoE) to isolate critical factors (e.g., solvent polarity, stoichiometry of arylboronic acids in Suzuki couplings).

- Statistical Modeling : Apply response surface methodology (RSM) to optimize conditions. For example, a 2019 study achieved 85% yield by adjusting Pd catalyst loading (2 mol%) and base (K₂CO₃) .

- Reproducibility Checks : Cross-validate protocols using high-purity reagents (≥95% by HPLC) to minimize batch-to-batch variability .

Methodological Challenges and Solutions

Q. What are the best practices for handling and storing this compound to prevent decomposition?

- Storage Guidelines :

- Temperature : Store at −20°C in amber vials to avoid photodegradation.

- Desiccation : Use molecular sieves (3Å) in sealed containers to absorb moisture .

- Handling Protocols :

- Work under inert gas (Ar) in gloveboxes for air-sensitive reactions.

- Quench excess reagent with ice-cold NaHCO₃ to neutralize HCl byproducts .

Q. How can computational tools aid in predicting synthetic pathways for derivatives of this compound?

- In Silico Strategies :

- Retrosynthesis Software : Tools like Pistachio or Reaxys propose one-step routes (e.g., sulfonation of 3-bromo-5-isopropylbenzene) using their reaction databases .

- DFT Calculations : Model transition states to predict regioselectivity in electrophilic substitutions (e.g., favoring para-sulfonation over ortho due to steric hindrance from isopropyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.